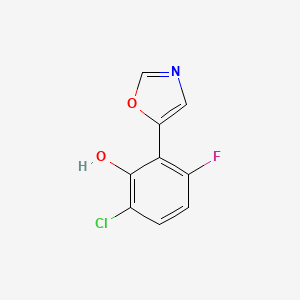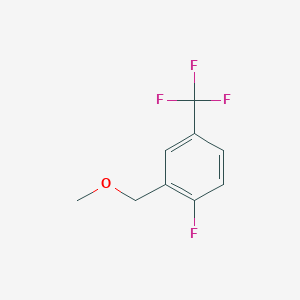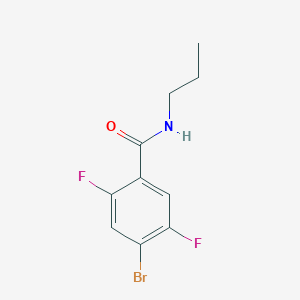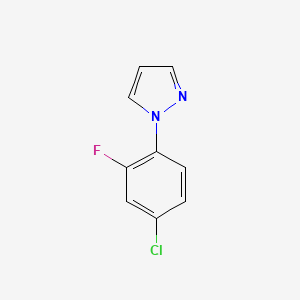
4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group. The presence of bromine, chlorine, and fluorine atoms in its structure makes it a halogenated derivative, which can exhibit unique chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole typically involves the reaction of 4-chloro-2-fluoroaniline with bromine and pyrazole derivatives. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the halogenation and cyclization processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. The scalability of the process is crucial for large-scale production .
化学反応の分析
Types of Reactions
4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazoles, while coupling reactions can produce biaryl derivatives .
科学的研究の応用
4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in its structure can enhance its binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
- 4-Bromo-3-(5’-carboxy-4’-chloro-2’-fluorophenyl)-1-methyl-5-trifluoromethyl-pyrazole
- 1-Bromo-4-chloro-2-fluorobenzene
Uniqueness
4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole is unique due to its specific substitution pattern on the phenyl ring and the presence of multiple halogen atoms. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
特性
IUPAC Name |
4-bromo-1-(4-chloro-2-fluorophenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClFN2/c10-6-4-13-14(5-6)9-2-1-7(11)3-8(9)12/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOWBKQSQRVOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B6293899.png)
![2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol](/img/structure/B6293905.png)



![(4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B6293938.png)

![4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6293954.png)




